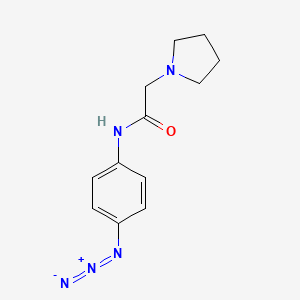
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that features an azide group attached to a phenyl ring, which is further connected to a pyrrolidine ring through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of 4-Azidobenzoic Acid: This can be achieved by diazotization of 4-aminobenzoic acid followed by treatment with sodium azide.
Coupling with Pyrrolidine: The 4-azidobenzoic acid is then coupled with pyrrolidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Cycloaddition: Copper(I) catalysts in the presence of alkyne partners.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Various substituted phenyl derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide largely depends on the functional group transformations it undergoes. The azide group can be converted into reactive intermediates that can interact with various molecular targets, facilitating the formation of covalent bonds with biomolecules or other substrates. This reactivity is harnessed in bioconjugation and click chemistry applications.
Comparación Con Compuestos Similares
N-(4-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with an amine group instead of an azide.
N-(4-Nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: Contains a nitro group instead of an azide.
Uniqueness: N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the azide group, which imparts distinct reactivity, particularly in cycloaddition and bioconjugation reactions. This makes it a valuable compound in the synthesis of triazole derivatives and in labeling techniques.
Propiedades
Número CAS |
921201-87-8 |
|---|---|
Fórmula molecular |
C12H15N5O |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-(4-azidophenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C12H15N5O/c13-16-15-11-5-3-10(4-6-11)14-12(18)9-17-7-1-2-8-17/h3-6H,1-2,7-9H2,(H,14,18) |
Clave InChI |
AXIZIPDBQTVCFL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


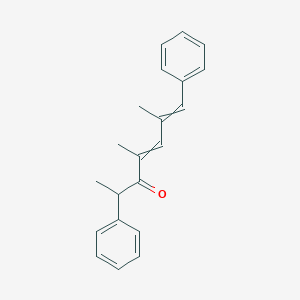
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
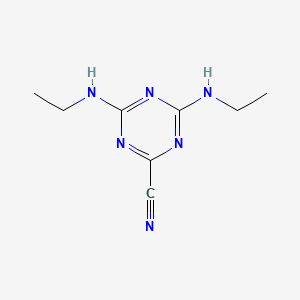
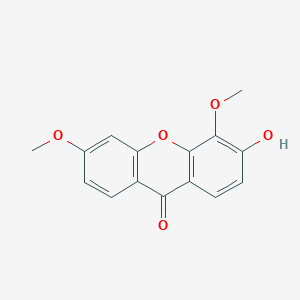
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)

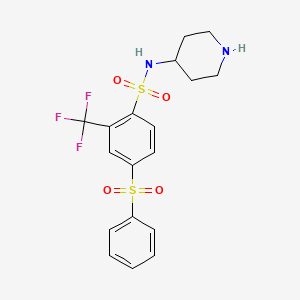

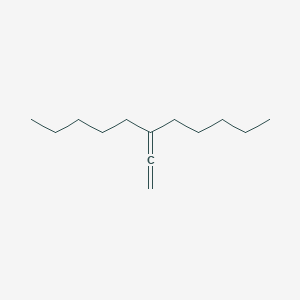
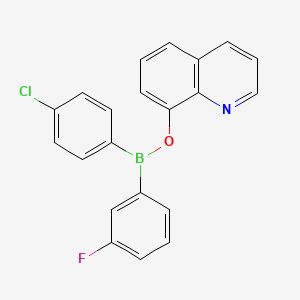

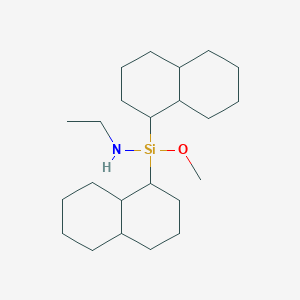
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)

